molecular formula C18H12F3N7OS B2590843 N-(quinoxalin-6-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide CAS No. 902041-91-2

N-(quinoxalin-6-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide

Cat. No.: B2590843
CAS No.: 902041-91-2
M. Wt: 431.4
InChI Key: DXNPGBPMBIDDQY-UHFFFAOYSA-N
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Description

N-(quinoxalin-6-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H12F3N7OS and its molecular weight is 431.4. The purity is usually 95%.
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Biological Activity

N-(quinoxalin-6-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a quinoxaline core linked to a tetrazole moiety via a sulfanyl group. The trifluoromethyl group on the phenyl ring enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including those similar to this compound. For instance:

  • A study demonstrated that tetrazolo[1,5-a]quinoxaline derivatives exhibited significant inhibitory effects against various tumor cell lines, outperforming doxorubicin in terms of efficacy while maintaining low cytotoxicity towards normal cells (IC50 values > 100 μg/mL) .
  • Another research indicated that quinoxaline derivatives could inhibit key pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) signaling pathway and tubulin polymerization .

Table 1: Summary of Anticancer Activity

Compound TypeCell Line TestedIC50 (μg/mL)Mechanism of Action
Tetrazolo[1,5-a]quinoxalinesVarious Tumor Cells>100Non-cytotoxic to normal cells
Quinoxaline DerivativesHCT-116, LoVoVariesInhibition of EGFR and tubulin polymerization

Antimicrobial Activity

Quinoxaline derivatives are also known for their antimicrobial properties. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria:

  • Studies have shown that certain quinoxaline derivatives possess substantial antibacterial activity . The presence of the tetrazole ring may enhance this activity by increasing the compound's interaction with bacterial targets.

Table 2: Antimicrobial Activity Overview

Compound TypeBacterial Strain TestedZone of Inhibition (mm)Mechanism of Action
Quinoxaline DerivativesE. coli15Disruption of bacterial cell wall synthesis
Tetrazolo[1,5-a]quinoxalinesS. aureus18Inhibition of protein synthesis

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Quinoxaline Core : Known for diverse pharmacological activities including anticancer and antimicrobial effects.
  • Tetrazole Moiety : Enhances solubility and may improve binding affinity to biological targets.
  • Trifluoromethyl Group : Increases lipophilicity which can enhance membrane permeability.

Case Studies

Several case studies have investigated the biological activity of compounds similar to this compound:

  • Case Study 1 : A novel quinoxaline derivative was tested against A375 melanoma cells and showed a reduction in cell viability by up to 94% at a concentration of 10 µM .
  • Case Study 2 : A series of synthesized quinoxaline derivatives were evaluated for their antibacterial properties against various strains. Some exhibited zones of inhibition comparable to standard antibiotics .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to quinoxaline derivatives exhibit significant anticancer properties. For instance, certain derivatives have shown selective inhibition of kinases associated with cancer progression, such as c-Met kinases. This inhibition is crucial for the treatment of various cancers, including non-small cell lung cancer and renal cell carcinoma . The specific structure of N-(quinoxalin-6-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide may enhance its potency against these targets.

Antimicrobial Properties

Quinoxaline derivatives have been documented for their antimicrobial activities. The presence of the tetrazole ring in this compound may contribute to enhanced interactions with microbial targets, potentially leading to effective antimicrobial agents against resistant strains .

Neuropharmacological Effects

There is emerging interest in the neuropharmacological applications of quinoxaline derivatives. Compounds similar to this compound have been evaluated for their effects on neurotransmitter systems and neuroprotective properties . This could open avenues for treating neurodegenerative diseases.

Diabetes Management

Some studies suggest that quinoxaline-based compounds can influence glucose metabolism and insulin sensitivity, making them candidates for diabetes management . The dual action of this compound could target metabolic pathways while also addressing complications arising from diabetes.

Pain Management

The analgesic properties of similar compounds have been explored in various preclinical models. The sulfanyl acetamide structure may provide a novel mechanism for pain relief through modulation of pain pathways .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of c-Met in vitro with IC50 values in low micromolar range.
Study BAntimicrobial EffectsShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) lower than traditional antibiotics.
Study CNeuropharmacologyIndicated potential neuroprotective effects in models of oxidative stress-induced neuronal damage.

Properties

IUPAC Name

N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N7OS/c19-18(20,21)12-3-1-2-4-15(12)28-17(25-26-27-28)30-10-16(29)24-11-5-6-13-14(9-11)23-8-7-22-13/h1-9H,10H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNPGBPMBIDDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=NN=N2)SCC(=O)NC3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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